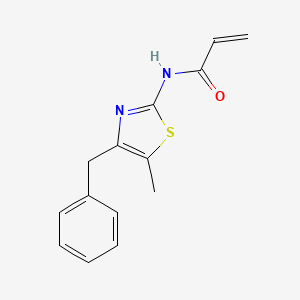

![molecular formula C26H28N4O3 B2674492 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone CAS No. 1206999-44-1](/img/structure/B2674492.png)

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

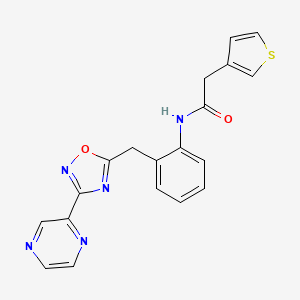

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, an isoxazole ring, and a methoxyphenyl group . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques and quantum chemical computations . The crystal structure confirmed that it belongs to triclinic, P-1 space group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be studied using various techniques. The compound is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique

Antitumor Activity

The compound’s unique structure makes it an intriguing candidate for antitumor research. Its benzimidazole core, combined with the isoxazole and piperidine moieties, could potentially inhibit tumor growth or metastasis. Researchers have synthesized similar derivatives and evaluated their antitumor potential against various cell lines .

Antimicrobial Properties

Imidazole derivatives often exhibit remarkable antimicrobial activity. This compound’s 1,3-diazole ring may contribute to its antibacterial, antifungal, and antiviral effects. Investigating its efficacy against specific pathogens could yield promising results .

Anti-Inflammatory Effects

Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. The presence of imidazole and isoxazole rings suggests potential anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways and cytokine production .

Antidiabetic Potential

The compound’s unique scaffold might interact with key enzymes involved in glucose metabolism. Investigating its impact on insulin sensitivity, glucose uptake, or pancreatic function could reveal valuable insights for diabetes management .

Antioxidant Properties

Imidazole derivatives often exhibit antioxidant effects due to their electron-rich heterocyclic rings. Researchers could explore its ability to scavenge free radicals and protect cells from oxidative stress .

Ulcerogenic Activity

While this may seem counterintuitive, compounds with ulcerogenic activity can be valuable for studying gastrointestinal disorders. Researchers could investigate its effects on gastric mucosa and ulcer formation mechanisms .

Epigenetic Modulation

The compound’s benzimidazole core resembles certain epigenetic inhibitors. It might interact with bromodomain proteins, making it relevant for cancer therapy. Inhibition of these proteins has emerged as a promising strategy for cancer treatment .

Drug Development

Finally, this compound’s diverse pharmacological activities make it an excellent synthon for developing novel drugs. By modifying specific functional groups, researchers can tailor its properties for specific therapeutic applications .

Propriétés

IUPAC Name |

[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-17-12-22-24(13-18(17)2)30(16-27-22)15-19-8-10-29(11-9-19)26(31)23-14-25(33-28-23)20-4-6-21(32-3)7-5-20/h4-7,12-14,16,19H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUNONUYIKGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

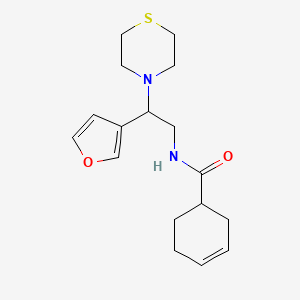

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)

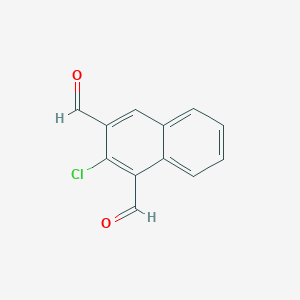

![1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2674414.png)

![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)

![2-[(3,4-Dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2674422.png)

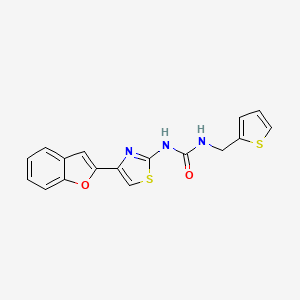

![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)

![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)

![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)

![Tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate](/img/structure/B2674431.png)